(4-Hydoxytriazolam)-b-D-glucuronide
Description
(4-Hydroxytriazolam)-β-D-glucuronide is a major glucuronidated metabolite of triazolam, a short-acting benzodiazepine used for insomnia. Glucuronidation occurs via hepatic UDP-glucuronosyltransferase (UGT) enzymes, primarily UGT1A4 and UGT2B7, enhancing water solubility for renal excretion. Studies report plasma concentrations of 2–9 mg/L (mean 6 mg/L) for this metabolite in humans after triazolam administration .
Properties
Molecular Formula |
C23H20Cl2N4O7 |
|---|---|
Molecular Weight |
535.3 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[[8-chloro-6-(2-chlorophenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C23H20Cl2N4O7/c1-9-27-28-20-21(36-23-18(32)16(30)17(31)19(35-23)22(33)34)26-15(11-4-2-3-5-13(11)25)12-8-10(24)6-7-14(12)29(9)20/h2-8,16-19,21,23,30-32H,1H3,(H,33,34)/t16-,17-,18+,19-,21?,23-/m0/s1 |
InChI Key |
MOOCXBVDYDHHAJ-QPKYWKAOSA-N |
Isomeric SMILES |
CC1=NN=C2N1C3=C(C=C(C=C3)Cl)C(=NC2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)C5=CC=CC=C5Cl |
Canonical SMILES |
CC1=NN=C2N1C3=C(C=C(C=C3)Cl)C(=NC2OC4C(C(C(C(O4)C(=O)O)O)O)O)C5=CC=CC=C5Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Glucuronides
Structural Features
Table 1: Structural Comparison of Selected Glucuronides
| Compound | Core Structure Modifications | CAS Number | Molecular Formula |
|---|---|---|---|
| (4-Hydroxytriazolam)-β-D-glucuronide | Triazolam with 4-hydroxy group conjugated to β-D-glucuronic acid | Not explicitly listed | Likely C₂₃H₂₀ClN₃O₈ |
| 1'-Hydroxy Midazolam-β-D-glucuronide | Midazolam with 1-hydroxymethyl group glucuronidation | 81256-81-7 | C₂₄H₂₁ClFN₃O₇ |
| 1-Hydroxy Alprazolam-β-D-glucuronide | Alprazolam with 1-hydroxy group conjugated | 144964-58-9 | C₂₃H₂₁ClN₄O₈ |
| Temazepam Glucuronide | Temazepam with glucuronide at 3-hydroxy position | Not explicitly listed | C₂₂H₂₁ClN₂O₈ |
| 4'-Hydroxy Atomoxetine-β-D-glucuronide | Atomoxetine with 4'-hydroxy group conjugated | 540729-08-6 | C₂₃H₂₉NO₈ |
Key Observations :
- All compounds retain the parent drug’s core (e.g., benzodiazepine or selective norepinephrine reuptake inhibitor backbone) but differ in hydroxylation and glucuronidation sites.
- Triazolam and midazolam glucuronides share a benzodiazepine scaffold, while atomoxetine glucuronide derives from a non-benzodiazepine structure .
Pharmacokinetic and Metabolic Pathways
Table 2: Pharmacokinetic Parameters
Key Observations :
- Midazolam glucuronide is a substrate for UGT1A9, which is less involved in triazolam metabolism, indicating isoform specificity .
Table 3: Analytical Techniques for Glucuronide Detection
Key Observations :
- Fluorescent assays (e.g., 4-methylumbelliferyl-β-D-glucuronide) are widely used for UGT activity screening but lack specificity for individual drug metabolites .
- LC-MS/MS remains the gold standard for quantifying low-abundance glucuronides like triazolam and midazolam metabolites in biological samples .
Research Implications and Challenges
- Drug-Drug Interactions : Co-administration of triazolam with UGT1A4 inhibitors (e.g., fluconazole) may alter its glucuronidation, increasing toxicity risk .
- Species Variability : Rodent UGT isoforms differ significantly from humans, complicating preclinical studies .
- Synthetic Standards : Reference standards for 1-hydroxy alprazolam glucuronide (>80% purity) are commercially available, aiding method validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
